molecular formula CH4O B14718018 Hydroxymethyl-d3 radical CAS No. 6853-31-2

Hydroxymethyl-d3 radical

Cat. No.: B14718018
CAS No.: 6853-31-2
M. Wt: 35.060 g/mol
InChI Key: OKKJLVBELUTLKV-FUDHJZNOSA-N
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Description

The Hydroxymethyl-d3 radical is a deuterated form of the hydroxymethyl radical, with the chemical formula CD3O. It is a highly reactive species due to the presence of an unpaired electron on the oxygen atom. This radical is often used in various chemical reactions and studies due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the Hydroxymethyl-d3 radical typically involves the use of deuterated methanol (CD3OH) as a starting material. One common method is the photocatalytic generation of the radical from deuterated methanol using a suitable photocatalyst and light source . Another method involves the halogen-atom transfer (XAT) from α-aminoalkyl radicals to convert alkyl iodides into the corresponding open-shell species, followed by the addition to formaldehyde .

Industrial Production Methods

Industrial production of the this compound is not common due to its highly reactive nature and the specialized conditions required for its generation. it can be produced in small quantities for research purposes using advanced laboratory techniques such as photocatalysis and electrophotocatalysis .

Scientific Research Applications

The Hydroxymethyl-d3 radical has several scientific research applications, including:

Mechanism of Action

The mechanism of action of the Hydroxymethyl-d3 radical involves the homolytic cleavage of bonds to generate the radical species, followed by its reaction with other molecules. The radical can abstract hydrogen atoms from other species, leading to the formation of new bonds and products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the Hydroxymethyl-d3 radical include:

Uniqueness

The this compound is unique due to the presence of deuterium atoms, which can influence its reactivity and stability compared to its non-deuterated counterpart. This makes it valuable in studies involving isotopic labeling and kinetic isotope effects .

Properties

CAS No.

6853-31-2

Molecular Formula

CH4O

Molecular Weight

35.060 g/mol

IUPAC Name

dideuterio(deuteriooxy)methane

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2,2D

InChI Key

OKKJLVBELUTLKV-FUDHJZNOSA-N

Isomeric SMILES

[2H]C([2H])O[2H]

Canonical SMILES

CO

Origin of Product

United States

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